The synthesis of 6-ethyl-1,4-oxazepane can be achieved through several methods:
Technical details regarding these methods include the use of specific catalysts (like palladium on carbon for hydrogenation) and solvents that facilitate the reaction conditions necessary for successful synthesis.
The molecular structure of 6-ethyl-1,4-oxazepane features a seven-membered ring comprising five carbon atoms, one nitrogen atom, and one oxygen atom. The ethyl group is attached at the sixth position of the ring.
Nuclear Magnetic Resonance (NMR) spectroscopy can be utilized to confirm the structure and purity of synthesized 6-ethyl-1,4-oxazepane by analyzing chemical shifts corresponding to different protons in the molecule.
6-Ethyl-1,4-oxazepane participates in various chemical reactions typical for heterocycles:
Technical details surrounding these reactions include reaction conditions such as temperature, pressure, and solvent systems that optimize yields and selectivity.
The mechanism of action for compounds like 6-ethyl-1,4-oxazepane often involves interactions with biological targets such as enzymes or receptors.
Quantitative analyses such as melting points and boiling points are essential for characterizing purity and phase transitions during synthesis.
6-Ethyl-1,4-oxazepane finds applications primarily in medicinal chemistry:
The synthesis of the 1,4-oxazepane core, particularly for 6-ethyl-substituted derivatives, relies on strategic cyclization methods. A prominent approach involves the acid-mediated cyclization of polymer-supported homoserine precursors. When treated with trifluoroacetic acid (TFA), homoserine immobilized on Wang resin undergoes cleavage, simultaneous deprotection of the silyl group, and spontaneous lactonization, yielding a tetrahydro-1,4-oxazepine carboxylic acid intermediate with 87% crude purity [1]. Alternatively, TFA/triethylsilane (Et₃SiH) cleavage directs the reaction toward 1,4-oxazepane formation as a mixture of diastereomers. This method exploits the nucleophilic attack of the homoserine hydroxyl group on an activated ketone moiety (introduced via alkylation with 2-bromoacetophenone), forming the seven-membered ring [1]. The choice of cleavage cocktail critically determines whether lactonization (TFA alone) or oxazepane formation (TFA/Et₃SiH) occurs.
Table 1: Cyclization Strategies for 1,4-Oxazepane Core
Precursor | Reagent | Product | Key Outcome |
---|---|---|---|
Resin-bound homoserine | TFA | Tetrahydro-1,4-oxazepine-5-carboxylic acid | Lactonization predominates |
N-Phenacyl sulfonamide intermediate | TFA/Et₃SiH | 1,4-Oxazepane-5-carboxylic acid | Diastereomeric mixture formed |
Alkylated homoserine derivative | Zn/NH₄Cl (reduction) | 7-Amino intermediate | Facilitates ring closure via amine nucleophile |
Introduction of the ethyl group at the C6 position typically occurs via alkylation of a cyclic precursor or a linear intermediate. A key step involves alkylating resin-bound Fmoc-protected homoserine with alkyl halides. For ethyl substitution, 2-bromopropiophenone or analogous ethyl-containing electrophiles are employed, forming an N-alkylated sulfonamide intermediate bound to the polymer support [1]. Subsequent catalytic hydrogenation using Pd/C in isopropanol (IPA) reduces nitro groups to anilines and can simultaneously saturate specific bonds or remove protecting groups. This step enhances the separability of diastereomers formed during earlier cyclization. For example, hydrogenation of a nitro-substituted oxazepane mixture improved the crude purity to 91% and enabled chromatographic separation of the 6-ethyl diastereomers via RP-HPLC [1] [7]. The ethyl group's steric bulk influences both alkylation efficiency and the conformational stability of the final oxazepane ring.
Achieving stereocontrol at C2 and C6 in 6-ethyl-1,4-oxazepanes is challenging due to the flexibility of the seven-membered ring. The homoserine chiral auxiliary dictates the configuration at C5 (corresponding to C6 in final numbering), while the C2 stereocenter forms during cyclization, yielding inseparable C2 epimeric mixtures under standard conditions (TFA/Et₃SiH) [1]. Diastereomer separation is achieved post-hydrogenation using reverse-phase HPLC (RP-HPLC). NMR analysis confirms configurations: the major isomer (2R,6S) exhibits distinct coupling patterns, notably a doublet of doublet of doublets (ddd) for H5 (adjacent to C6-ethyl), while the minor (2S,6S) isomer shows a pseudo-triplet due to similar vicinal couplings [1] [7]. Attempts to improve stereoselectivity via low temperatures (0°C or –20°C) or alternative reagents (TMSOTf/Et₃SiH) proved ineffective or led to side reactions [1].
Table 2: Diagnostic NMR Features of 6-Ethyl-1,4-Oxazepane Diastereomers
Proton | Chemical Shift (7b2R, Major) | Splitting (7b2R) | Chemical Shift (7b2S, Minor) | Splitting (7b2S) | Stereochemical Implication |
---|---|---|---|---|---|
H5 | ~4.15 ppm | ddd | ~4.10 ppm | dd (pseudo-triplet) | Differentiates C2 configuration |
H2 | ~3.80 ppm | m | ~3.75 ppm | m | Chair conformation stabilized |
Ethyl CH₂ | ~2.45 ppm | q | ~2.43 ppm | q | Minimal shift difference |
Solid-phase synthesis (SPS) enables efficient generation of diverse 6-ethyl-1,4-oxazepane libraries. Fmoc-HSe(TBDMS)-OH is immobilized onto Wang resin using HOBt/DIC activation to minimize racemization [1]. Sequential steps include:
Recent advances focus on catalytic, atom-efficient methods for oxazepane synthesis. While direct methods for 6-ethyl variants are evolving, related systems provide valuable insights. Visible-light photocatalysis enables rapid construction of benzoxazepine scaffolds from 2-alkoxyarylaldehydes and N-arylglycines at room temperature within 2 hours [3]. Although not directly applied to aliphatic 6-ethyl-oxazepanes, this method highlights the potential for redox-neutral cyclizations using photoredox catalysts (e.g., Ru(bpy)₃²⁺ or organic dyes). For non-aromatic oxazepanes, Lewis acid-catalyzed intramolecular hydroxyalkylation remains relevant. However, attempts using strong Lewis acids like TMSOTf with Et₃SiH for ethyl-containing substrates led to decomposition [1]. Future directions include developing asymmetric hydrogenation or enzyme-mediated desymmetrization to access enantiopure 6-ethyl derivatives.
Table 3: Catalytic Methods for Oxazepane Synthesis
Catalytic System | Substrate Scope | Reaction Conditions | Limitations for 6-Ethyl-Oxazepanes |
---|---|---|---|
Visible-light photocatalysis | Benzoxazepines | RT, 2 hours | Not yet applied to aliphatic systems |
Pd/C Hydrogenation | Nitro reduction/cyclization | IPA, H₂, rt | Requires pre-formed nitro precursor |
Lewis acid (TMSOTf/Et₃SiH) | Hydroxyalkylation | -20°C to rt | Side reactions with ethyl ketone substrates |
Enzymatic desymmetrization | N/A (proposed) | Mild, aqueous | Method under development |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2